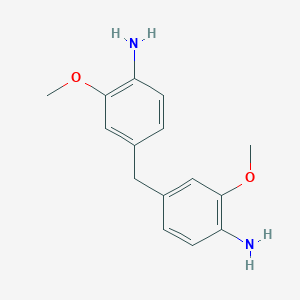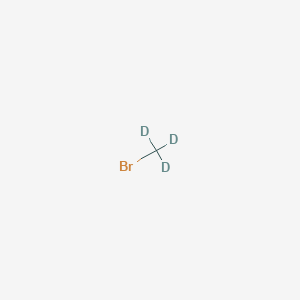
Bromo(2H3)methane
Overview
Description
Bromo(2H3)methane, also known as methyl bromide-d3, is a halogenated organic compound with the chemical formula CD3Br. It is a colorless gas with a sweet odor and is highly reactive due to the presence of the bromine atom. This compound is widely used as a fumigant in agriculture and as a precursor in the synthesis of pharmaceuticals and other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(2H3)methane can be synthesized through the bromination of deuterated methane (CD4) using bromine (Br2) under ultraviolet light. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into two bromine radicals under UV light. These radicals then react with deuterated methane to form this compound and hydrogen bromide (HBr) .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of deuterated methanol (CD3OH) with hydrogen bromide (HBr) in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct bromination of deuterated methane .
Chemical Reactions Analysis
Types of Reactions
Bromo(2H3)methane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine atom in this compound is replaced by another atom or group of atoms.
Elimination Reactions: this compound can undergo elimination reactions to form deuterated ethylene (C2D4) and hydrogen bromide (HBr) under the influence of a strong base such as potassium hydroxide (KOH).
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-), and ammonia (NH3) are common nucleophiles used in substitution reactions with this compound.
Bases: Strong bases such as potassium hydroxide (KOH) and sodium ethoxide (NaOEt) are used in elimination reactions.
Major Products
Substitution Reactions: Deuterated methanol (CD3OH), deuterated acetonitrile (CD3CN), and deuterated methylamine (CD3NH2).
Elimination Reactions: Deuterated ethylene (C2D4) and hydrogen bromide (HBr).
Scientific Research Applications
Bromo(2H3)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce deuterium into molecules, which is useful for studying reaction mechanisms and kinetics.
Biology: this compound is used in isotopic labeling studies to trace the metabolic pathways of deuterated compounds in biological systems.
Medicine: It is used in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: this compound is used as a fumigant to control pests in stored products and soil.
Mechanism of Action
The mechanism of action of bromo(2H3)methane involves its high reactivity due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the bromine atom and a hydrogen atom are removed, resulting in the formation of a double bond .
Comparison with Similar Compounds
Similar Compounds
Bromomethane (CH3Br): Similar to bromo(2H3)methane but without deuterium atoms.
Bromoethane (C2H5Br): A similar halogenated compound used in organic synthesis and as a refrigerant.
Bromoiodomethane (CH2BrI): Another halogenated compound used in organic synthesis.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies and the synthesis of deuterated pharmaceuticals. The deuterium atoms can alter the chemical and physical properties of the compound, leading to different reaction kinetics and improved pharmacokinetic properties.
Properties
IUPAC Name |
bromo(trideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149500 | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-88-2 | |
| Record name | Methane-d3, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromo(2H3)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(2H3)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(2H3)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
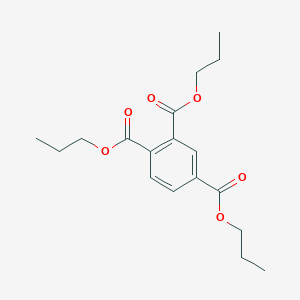


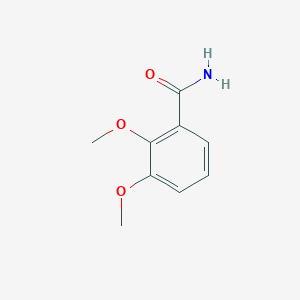
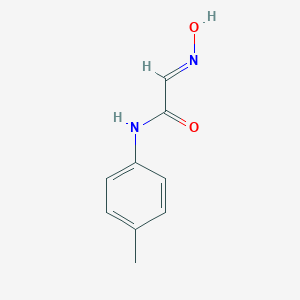
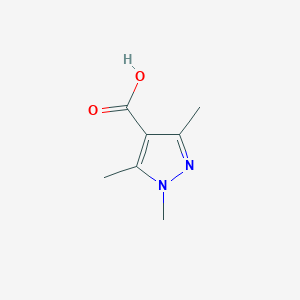

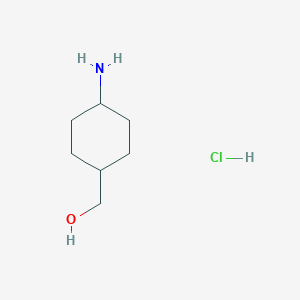
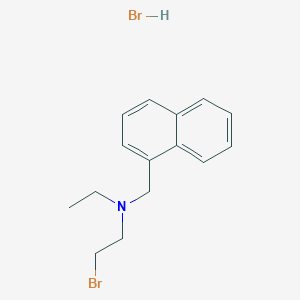

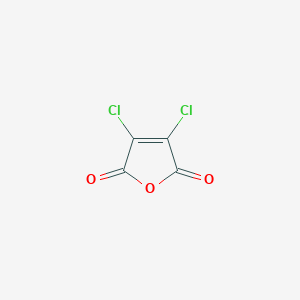
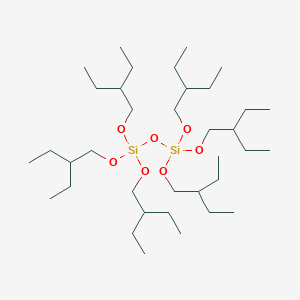
![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
